

# Avocadyne Application Note: Targeting Mitochondrial Fatty Acid Oxidation in Leukemia

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## Compound Focus: Avocadyne

CAS No.: 24607-05-4

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## Introduction

**Avocadyne** is a 17-carbon acetogenin found in avocados. Recent studies highlight its ability to selectively induce cell death in Acute Myeloid Leukemia (AML) by targeting mitochondrial fatty acid oxidation (FAO) at the Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) enzyme [1]. This application note details the experimental protocols and quantitative findings for researchers to further investigate **avocadyne's** mechanism of action.

## Key Experimental Findings & Quantitative Data

**Avocadyne's** efficacy and structure-activity relationships have been characterized through viability and respirometry assays.

**Table 1: Cytotoxicity of Avocadyne and Analogues in AML Cell Lines (72-hour assay) [1]**

Compound Name	Key Structural Features	TEX Cell Line IC <sub>50</sub> (μM)	AML2 Cell Line IC <sub>50</sub> (μM)
Avocadyne	C17, terminal alkyne, C-2 & C-4 OH	2.33 ± 0.10	11.41 ± 1.87

Compound Name	Key Structural Features	TEX Cell Line IC <sub>50</sub> (μM)	AML2 Cell Line IC <sub>50</sub> (μM)
HATA	C17, terminal alkyne	15.65 ± 0.57	22.60 ± 1.37
PATA	C16, terminal alkyne	52.93 ± 0.66	64.44 ± 3.63
C17	C17, fully saturated	No significant death	No significant death

**Table 2: Inhibition of Mitochondrial Respiration in AML Cell Lines (1-hour assay) [1]** Data presented as percentage of inhibition relative to DMSO control.

Compound Name	TEX Basal Respiration Inhibition	TEX Maximal Respiration Inhibition	AML2 Basal Respiration Inhibition	AML2 Maximal Respiration Inhibition
Avocadyne	Most potent inhibition	Most potent inhibition	Most potent inhibition	Most potent inhibition
HATA	Significant inhibition	Significant inhibition	Significant inhibition	Significant inhibition
PATA	Moderate inhibition	Moderate inhibition	Moderate inhibition	Moderate inhibition
C17	Slight inhibition	Slight inhibition	Slight inhibition	Slight inhibition

## Detailed Experimental Protocols

### 3.1. Cell Viability Assay (MTT/XTT)

- **Purpose:** To determine the concentration-dependent cytotoxicity of **avocadyne**.
- **Cell Lines:** Human Acute Myeloid Leukemia (AML) cells (e.g., TEX, AML2) [1].
- **Procedure:**
  - Seed cells in 96-well plates at a density of  $1 \times 10^4$  cells per well.
  - After cell adherence, treat with a concentration gradient of **avocadyne** (e.g., 0.1 μM to 100 μM) or vehicle control (DMSO). Ensure final DMSO concentration is  $\leq 0.1\%$ .

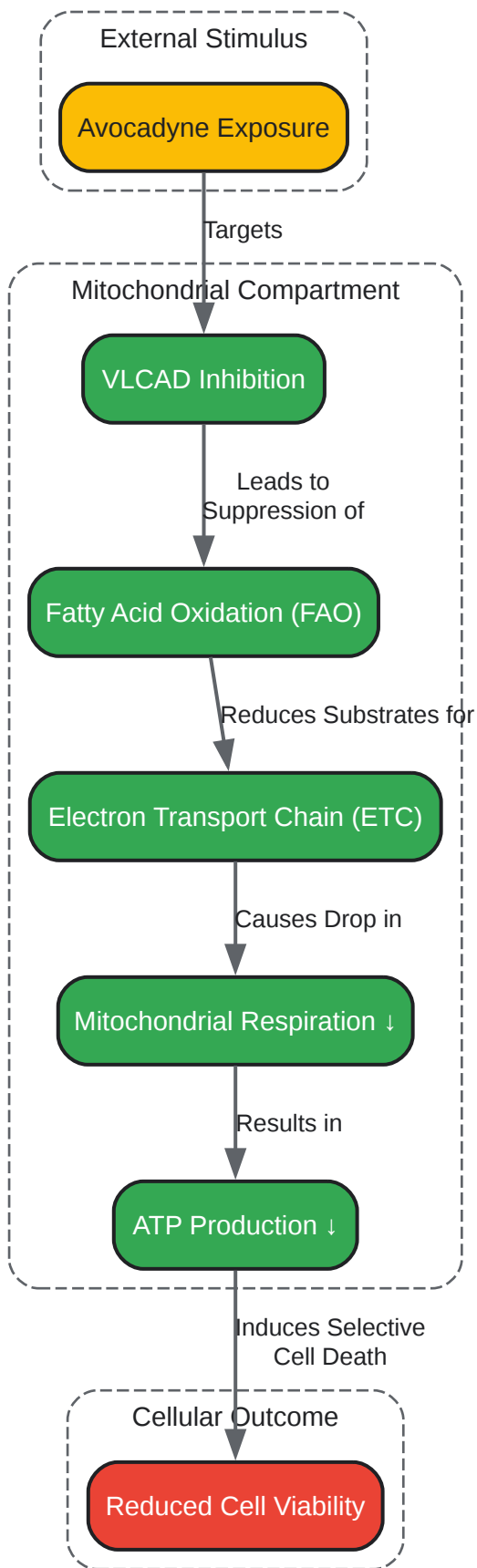
- Incubate cells for 72 hours under standard conditions (37°C, 5% CO<sub>2</sub>).
- Add MTT reagent and incubate for 2-4 hours.
- Dissolve formed formazan crystals with a solubilization solution.
- Measure absorbance at 570 nm using a microplate reader.
- Calculate cell viability percentage and determine IC<sub>50</sub> values using non-linear regression analysis.

### 3.2. Mitochondrial Respiration Assay (Seahorse XF Analyzer)

- **Purpose:** To measure the direct impact of **avocadyne** on mitochondrial Fatty Acid Oxidation (FAO) [1].
- **Cell Preparation:**
  - Seed AML cells in Seahorse XFp/XFe96 cell culture microplates.
  - Prior to the assay, replace growth medium with FAO assay medium (substrate-free, containing carnitine).
- **Compound Injection:**
  - **Port A:** Load **avocadyne** at the desired final concentration (e.g., 10 µM).
  - **Port B:** Load etomoxir (CPT1 inhibitor) as a positive control.
- **Assay Run:**
  - Calibrate the Seahorse sensor cartridge.
  - Measure baseline Oxygen Consumption Rate (OCR).
  - Inject compounds from Port A and continue measuring OCR to assess **avocadyne**'s direct effect.
  - Inject etomoxir from Port B to measure residual, non-FAO-dependent respiration.

## Mechanism of Action & Signaling Pathways

**Avocadyne** integrates into mitochondrial metabolic pathways, as shown in the following workflow.



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*Diagram 1: Proposed mechanism of action for **avocadyne** in AML cells. **Avocadyne** enters the mitochondrial matrix and suppresses fatty acid oxidation, leading to a cascade of bioenergetic failure and selective cancer cell death [1].*

## Discussion & Research Applications

**Avocadyne's** structure-activity relationship is critical: the **terminal triple bond, odd-numbered 17-carbon chain, and hydroxyl groups at C-2 and C-4** are essential for its potent activity [1]. Its specificity for AML cells over normal blood cells makes it a promising candidate for therapeutic development [1].

Future research directions should include:

- **In vivo efficacy and toxicity studies.**
- **Detailed structural biology studies** to understand its interaction with VLCAD.
- **Exploration of combinations** with other metabolic inhibitors.

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## References

1. Structure-activity relationship of avocadyne - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Avocadyne Application Note: Targeting Mitochondrial Fatty Acid Oxidation in Leukemia]. Smolecule, [2026]. [Online PDF]. Available at:

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